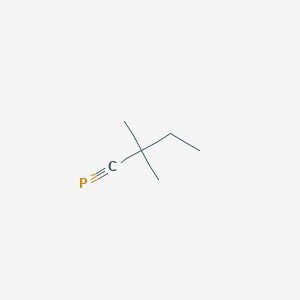
Phosphine, (2,2-dimethylbutylidyne)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (2,2-dimethylbutylidyne)-, also known by its molecular formula C6H11P, is a tertiary phosphine compound. It is characterized by the presence of a phosphorus atom bonded to a 2,2-dimethylbutylidyne group. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Phosphine, (2,2-dimethylbutylidyne)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications where large quantities of the compound are required .
Chemical Reactions Analysis
Types of Reactions
Phosphine, (2,2-dimethylbutylidyne)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
Scientific Research Applications
Phosphine, (2,2-dimethylbutylidyne)-, has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Phosphine, (2,2-dimethylbutylidyne)-, involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination chemistry is central to its role in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phosphine, (2,2-dimethylbutylidyne)-, include other tertiary phosphines such as:
- Triphenylphosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
Phosphine, (2,2-dimethylbutylidyne)-, is unique due to its specific structural features, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other tertiary phosphines may not be able to achieve .
Properties
CAS No. |
117972-60-8 |
|---|---|
Molecular Formula |
C6H11P |
Molecular Weight |
114.13 g/mol |
IUPAC Name |
2,2-dimethylbutylidynephosphane |
InChI |
InChI=1S/C6H11P/c1-4-6(2,3)5-7/h4H2,1-3H3 |
InChI Key |
IRDYYPMWRYWLSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C#P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















